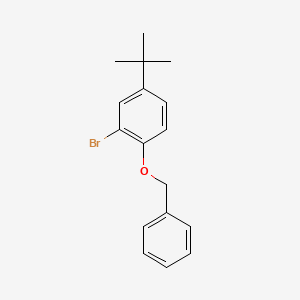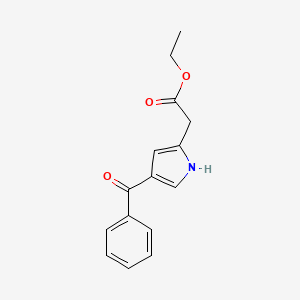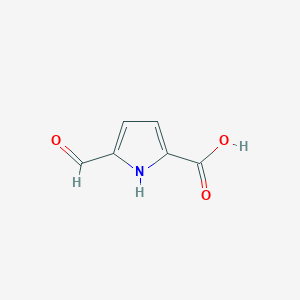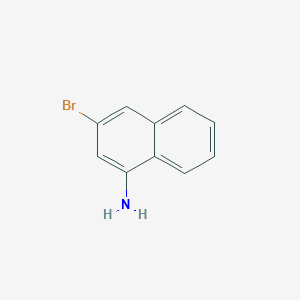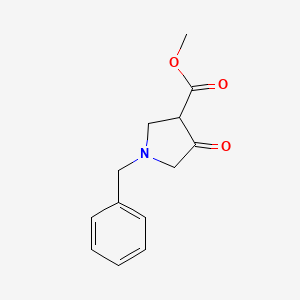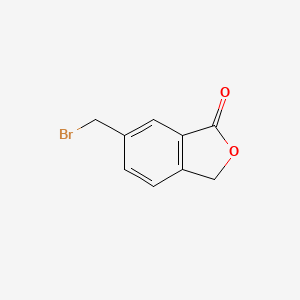
1-Benzyl-1-tosylmethyl isocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-tosylmethyl isocyanide is an organic compound that belongs to the class of isocyanides. It is characterized by the presence of a benzyl group, a tosylmethyl group, and an isocyanide functional group. This compound is known for its unique reactivity and is widely used in organic synthesis, particularly in the formation of heterocyclic compounds.
Mechanism of Action
Target of Action
1-Benzyl-1-tosylmethyl isocyanide, also known as TosMIC, is a member of the class of isocyanides. Isocyanides are versatile reagents used in organic synthesis. They are known to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . .
Mode of Action
They are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between . This dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1-tosylmethyl isocyanide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in the Van Leusen reaction, where it acts as a synthon for the synthesis of nitriles from ketones . The compound’s isocyanide group exhibits unique reactivity due to its dichotomy between carbenoid and triple bond characters, making it a valuable reagent in organic synthesis . The interactions of this compound with biomolecules often involve nucleophilic addition to the isocyanide carbon, leading to the formation of various heterocyclic structures .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity allows it to modify proteins and enzymes within cells, potentially altering their function . For example, its interaction with nucleophiles can lead to the formation of stable adducts, which may impact cellular signaling pathways and gene expression . Additionally, this compound can influence cellular metabolism by participating in reactions that modify metabolic intermediates .
Molecular Mechanism
The molecular mechanism of this compound involves its unique reactivity as an isocyanide. The compound can undergo nucleophilic addition reactions, where the isocyanide carbon acts as an electrophilic center . This reactivity is crucial for its role in the Van Leusen reaction, where it converts ketones into nitriles . The isocyanide group can also participate in cycloaddition reactions, leading to the formation of various heterocyclic compounds . These reactions often involve the formation of intermediate adducts, which can further react to yield the final products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its reactivity can lead to degradation over extended periods . Studies have shown that this compound can form stable adducts with nucleophiles, which may persist over time . The compound’s reactivity also means that it can undergo further reactions, leading to the formation of degradation products . Long-term studies in vitro and in vivo have indicated that the compound’s effects on cellular function can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily participate in biochemical reactions . At higher doses, it can lead to toxic effects, including cellular damage and disruption of metabolic processes . Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects . It is essential to carefully control the dosage of this compound in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, its participation in the Van Leusen reaction involves the conversion of ketones to nitriles, which can impact metabolic intermediates . Additionally, the compound’s reactivity with nucleophiles can lead to the formation of stable adducts, which may be further metabolized by cellular enzymes . These interactions highlight the compound’s role in modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that this compound can be transported across cell membranes and distributed within various cellular compartments . Its interactions with binding proteins can also influence its distribution, potentially leading to localized effects within specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, its interaction with nucleophiles can lead to the formation of adducts that are localized within specific organelles . These localized interactions can influence the compound’s reactivity and its effects on cellular processes .
Preparation Methods
1-Benzyl-1-tosylmethyl isocyanide can be synthesized through a modular sequence starting from commercial tosylmethyl isocyanide. The preparation involves sequential double alkylation of tosylmethyl isocyanide with benzyl halides under mild conditions. The reaction proceeds efficiently without the need for transition-metal catalysts, making it a valuable method for the synthesis of this compound .
Chemical Reactions Analysis
1-Benzyl-1-tosylmethyl isocyanide undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form nitriles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanide group acts as a nucleophile.
Cycloaddition: It can undergo 1,3-dipolar cycloaddition reactions to form heterocyclic compounds such as imidazoles and pyrroles
Common reagents used in these reactions include primary alkyl alcohols, methanol, and ethanol. The major products formed from these reactions are nitriles, imidazoles, and pyrroles.
Scientific Research Applications
1-Benzyl-1-tosylmethyl isocyanide has a wide range of scientific research applications:
Biology: The compound
Properties
IUPAC Name |
1-(1-isocyano-2-phenylethyl)sulfonyl-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)16(17-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXGWNKJBMMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570862 |
Source


|
| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-86-5 |
Source


|
| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

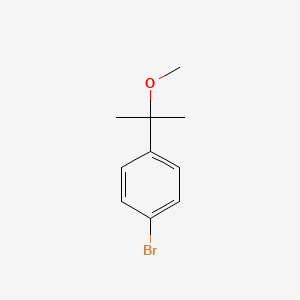
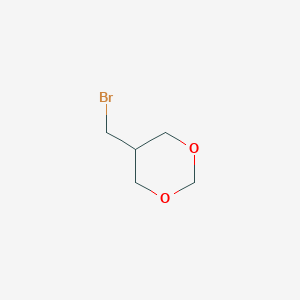
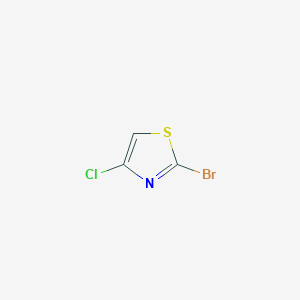
![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)
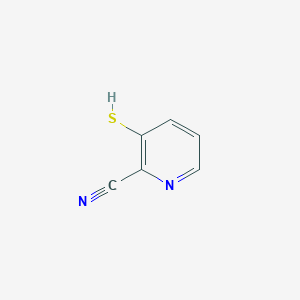
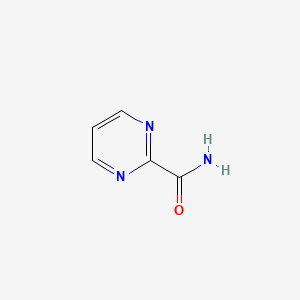
![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)
